Cystamine vs. Cysteamine: Mechanism-Based Irreversible TG2 Inactivation (kinh/Ki Comparison)
Cystamine irreversibly inhibits human TG2 via an oxidative mechanism that promotes disulfide bond formation between Cys370 and Cys371, whereas cysteamine acts as a competitive, reversible inhibitor [1]. Cystamine exhibits a second-order rate constant for inactivation (kinh/Ki) of 1.2 mM⁻¹ min⁻¹ [1]. For comparison, the clinically used disulfide disulfiram exhibits a kinh/Ki of 8.3 mM⁻¹ min⁻¹, indicating that cystamine is approximately 6.9-fold less efficient as an inactivator than disulfiram, yet its mechanism is distinct from that of simple competitive inhibitors like cysteamine [1].
| Evidence Dimension | TG2 inactivation efficiency (kinh/Ki) |
|---|---|
| Target Compound Data | 1.2 mM⁻¹ min⁻¹ |
| Comparator Or Baseline | Disulfiram: 8.3 mM⁻¹ min⁻¹; Cysteamine: competitive reversible (no kinh/Ki applicable) |
| Quantified Difference | Cystamine is ~6.9-fold less efficient than disulfiram but mechanistically distinct (irreversible oxidation vs. competitive inhibition) |
| Conditions | In vitro assay with recombinant human TG2; mass spectrometric disulfide mapping and site-directed mutagenesis |
Why This Matters
The irreversible oxidative inactivation mechanism confers prolonged target engagement that cannot be achieved with reversible competitors like cysteamine, influencing experimental design for long-term TG2 inhibition studies.
- [1] Palanski BA, Khosla C. Cystamine and Disulfiram Inhibit Human Transglutaminase 2 via an Oxidative Mechanism. Biochemistry. 2018;57(24):3359-3363. View Source
